![molecular formula C34H38N4O2 B11476199 3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11476199.png)
3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of benzodiazepines, which are heterocyclic organic compounds containing a diazepine ring fused with a benzene ring.
- Its complex structure includes multiple functional groups, making it an intriguing target for synthesis and study.
Preparation Methods
Synthetic Routes: While there are various synthetic approaches, one notable method involves microwave-assisted synthesis.
Reaction Conditions: The specific reaction conditions for this compound would depend on the chosen synthetic route.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to the compound’s complexity and limited commercial applications.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed would depend on the reaction conditions and substituents present.
Scientific Research Applications
Medicine: Benzodiazepines, including this compound, have been studied for their anxiolytic, sedative, and anticonvulsant properties.
Neurobiology: They interact with GABA receptors, enhancing inhibitory neurotransmission.
Antioxidant Potential: Some derivatives exhibit antioxidant activity.
Other Fields: Further research may reveal applications in cancer therapy, neurodegenerative diseases, and more.
Mechanism of Action
GABA Receptors: This compound likely acts on GABA A receptors, modulating chloride ion channels and promoting inhibitory neurotransmission.
Anxiolytic Effect: By enhancing GABAergic transmission, it exerts anxiolytic effects.
Comparison with Similar Compounds
Uniqueness: Its specific substituents and fused ring system distinguish it from other benzodiazepines.
Similar Compounds: While I don’t have a comprehensive list, related compounds include diazepam, lorazepam, and alprazolam.
Properties
Molecular Formula |
C34H38N4O2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
9,9-dimethyl-6-(4-methylphenyl)-5-[2-(2-pyridin-3-ylpiperidin-1-yl)acetyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H38N4O2/c1-23-13-15-24(16-14-23)33-32-27(19-34(2,3)20-30(32)39)36-26-10-4-5-12-29(26)38(33)31(40)22-37-18-7-6-11-28(37)25-9-8-17-35-21-25/h4-5,8-10,12-17,21,28,33,36H,6-7,11,18-20,22H2,1-3H3 |
InChI Key |
DFVFJGJCWKJBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CN5CCCCC5C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


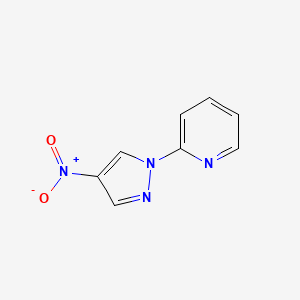
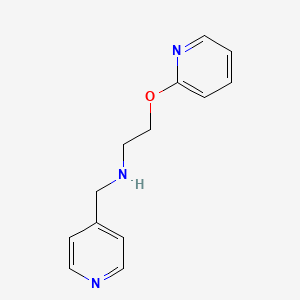
![2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11476137.png)
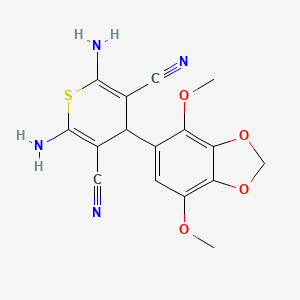
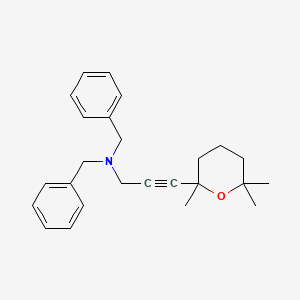
![7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11476160.png)
![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)
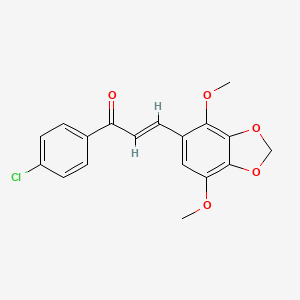
![3-cyclohexyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476182.png)
![2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11476186.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11476192.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11476193.png)
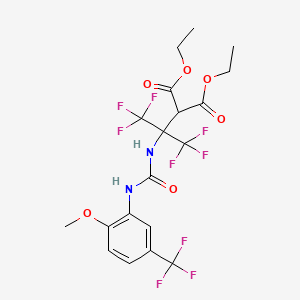
![2-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11476208.png)
